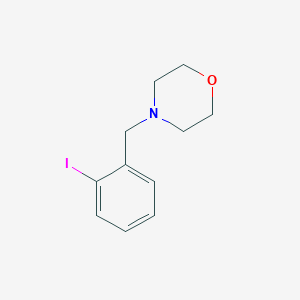

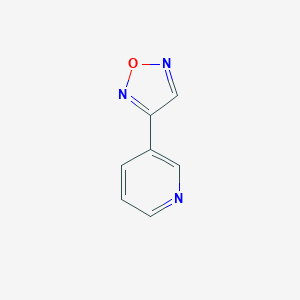

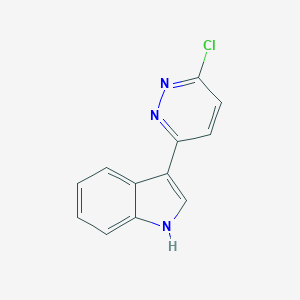

3-(6-chloropyridazin-3-yl)-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

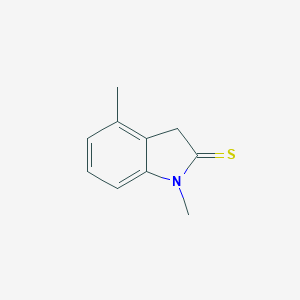

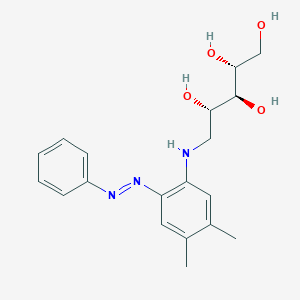

3-(6-Chloropyridazin-3-yl)-1H-indole (3CPI) is a novel synthetic small molecule that has recently been investigated for its potential applications in the field of scientific research. 3CPI is an indole-based compound, with a chloropyridazin-3-yl group at the 6-position, and a 1H-indole moiety at the 3-position. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Applications De Recherche Scientifique

- Application : The compound “3-(6-chloropyridazin-3-yl)-1H-indole” is used in the synthesis of pharmacologically active compounds . It’s a part of many products with a wide range of applications .

- Methods : The compound has been synthesized and its two stable forms were isolated. For the establishment of their structures, B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model were performed .

- Results : The conformer ratio correlates with their calculated Gibbs energies. The quinoxaline ring very often appears as a part of many products with a wide range of applications .

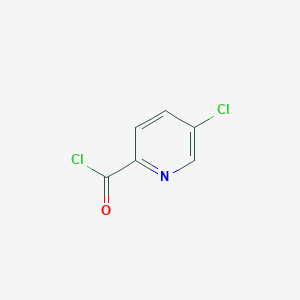

- Application : 6-Chloropyridazin-3-yl derivatives are active as nicotinic agents . They have affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs) .

- Methods : The derivatives were synthesized and tested for their affinity toward the nAChRs. A molecular modeling study allowed location of their preferred conformations .

- Results : All of the compounds had K (i) values in the nanomolar range. Some of the compounds showed, in their populated conformations, only pharmacophoric distances longer than the values taken into consideration by the Sheridan model for nAChRs receptors .

Organic Chemistry and Drug Development

Neuroscience

- Application : Substituted quinoxalines, which include “3-(6-chloropyridazin-3-yl)-1H-indole”, are an important class of benzo-fused heterocycles that constitute a scaffold of a large variety of pharmacologically active compounds .

- Methods : These compounds are synthesized and their structures are established through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .

- Results : These compounds have shown to have antibacterial , antifungal , anticancer , antituberculosis , and antimalarial activities. Some quinoxalin-2-ones and quinoxaline-2,3-di-ones exhibit antimicrobial and potential antithrombotic activities.

- Application : The quinoxaline fragment, which includes “3-(6-chloropyridazin-3-yl)-1H-indole”, is the basis of different insecticides, fungicides, herbicides, and receptor antagonists .

- Methods : These compounds are synthesized and their structures are established through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .

- Results : These compounds have shown to be effective in controlling pests and diseases in agriculture .

Pharmacology

Agriculture

- Application : Synthetic quinoxalines, which include “3-(6-chloropyridazin-3-yl)-1H-indole”, are fragments of such antibiotics as echinomycin, levomycin, and actinomycin that are known to be inhibitors of gram-positive bacteria growth and that show activity against various tumor tissues .

- Methods : These compounds are synthesized and their structures are established through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .

- Results : These compounds have shown to be effective in controlling gram-positive bacteria growth and have shown activity against various tumor tissues .

- Application : The ability of a molecule to change its conformation under the influence of intermolecular interactions is a fundamental property of many biologically active, especially nitrogen-containing, compounds and is the basis of their functioning . “3-(6-chloropyridazin-3-yl)-1H-indole” is used in the study of these changes .

- Methods : Experimental study of these changes using physicochemical methods faces methodological difficulties related to the fact that energetically disfavored conformers, which are not detected in experiment but may be biologically significant, are neglected . Therefore, in some cases application of efficient, modern methods of computational chemistry is the only way to get such information .

- Results : Even when experimental data are sufficiently complete, these calculations could give very useful information for their interpretation .

Antibiotics

Conformational Analysis

Propriétés

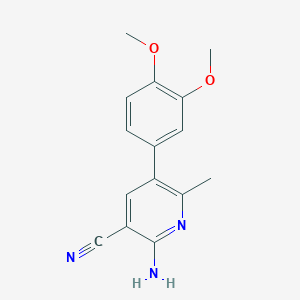

IUPAC Name |

3-(6-chloropyridazin-3-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3/c13-12-6-5-11(15-16-12)9-7-14-10-4-2-1-3-8(9)10/h1-7,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXGESVVZOJONY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377053 |

Source

|

| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-chloropyridazin-3-yl)-1H-indole | |

CAS RN |

129287-26-9 |

Source

|

| Record name | 3-(6-chloropyridazin-3-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.